molecular formula C11H18N2 B14905267 4-Methyl-N-(pentan-3-yl)pyridin-2-amine

4-Methyl-N-(pentan-3-yl)pyridin-2-amine

Cat. No.: B14905267
M. Wt: 178.27 g/mol
InChI Key: LPMBVZPGNNDIPD-UHFFFAOYSA-N
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Description

4-Methyl-N-(pentan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 4-Methyl-N-(pentan-3-yl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyridine with pentan-3-ylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Methyl-N-(pentan-3-yl)pyridin-2-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-Methyl-N-(pentan-3-yl)pyridin-2-amine has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms. In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, in the industry, it is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(pentan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating the metabolic pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

4-Methyl-N-(pentan-3-yl)pyridin-2-amine can be compared with other similar compounds, such as N-(2-methylpentan-2-yl)pyridin-3-amine . While both compounds share a pyridine core, their side chains and functional groups differ, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. Other similar compounds include various pyridine derivatives with different alkyl or aryl substituents, each exhibiting unique chemical and biological properties.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-N-pentan-3-ylpyridin-2-amine

InChI

InChI=1S/C11H18N2/c1-4-10(5-2)13-11-8-9(3)6-7-12-11/h6-8,10H,4-5H2,1-3H3,(H,12,13)

InChI Key

LPMBVZPGNNDIPD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=NC=CC(=C1)C

Origin of Product

United States

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